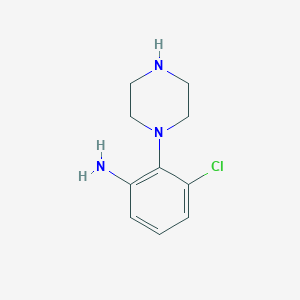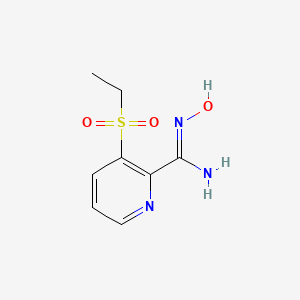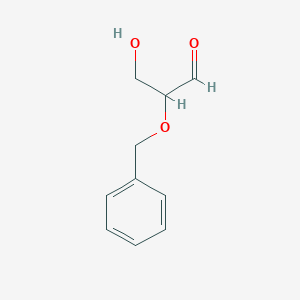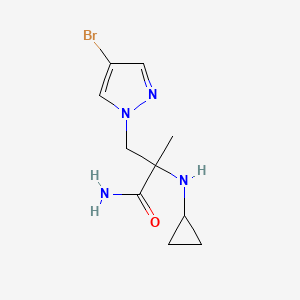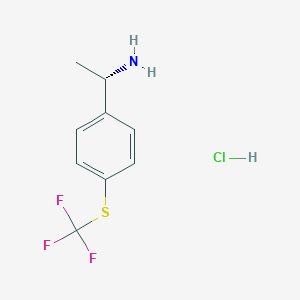
(2-Bromo-1-isobutoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-isobutoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO. It is a derivative of benzene, where a bromine atom and an isobutoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-isobutoxyethyl)benzene typically involves the following steps:
Bromination of Benzene: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Alkylation: The bromobenzene undergoes a Friedel-Crafts alkylation reaction with isobutyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the isobutoxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-isobutoxyethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The isobutoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of phenols or anilines.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzyl alcohols.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-isobutoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Biology: It is employed in the study of biological systems and the development of bioactive molecules.
Wirkmechanismus
The mechanism of action of (2-Bromo-1-isobutoxyethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: Lacks the isobutoxyethyl group, making it less versatile in certain synthetic applications.
(2-Chloro-1-isobutoxyethyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
(2-Bromo-1-methoxyethyl)benzene: Similar structure but with a methoxy group instead of isobutoxyethyl, affecting its physical and chemical properties.
Uniqueness
(2-Bromo-1-isobutoxyethyl)benzene is unique due to the presence of both a bromine atom and an isobutoxyethyl group, which allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C12H17BrO |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
[2-bromo-1-(2-methylpropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H17BrO/c1-10(2)9-14-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI-Schlüssel |
OPAFNYVUCBLKRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(CBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


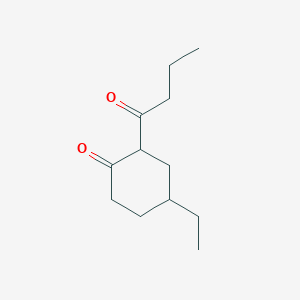
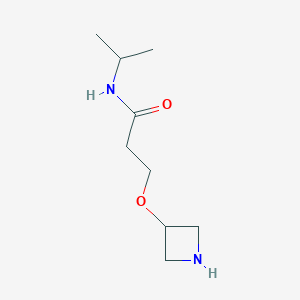
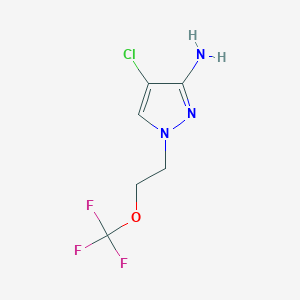
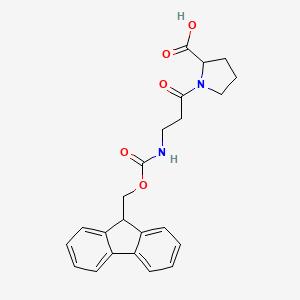
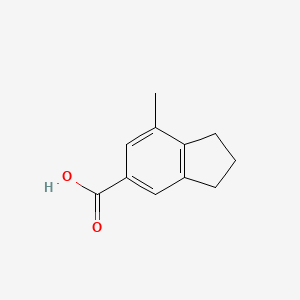
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)

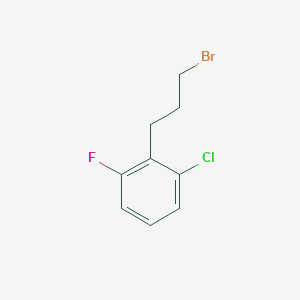
![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
